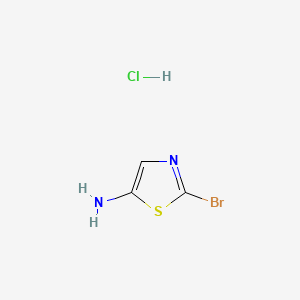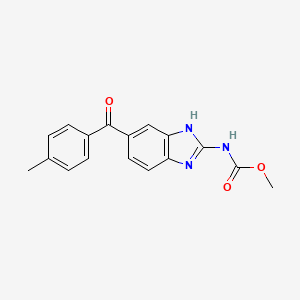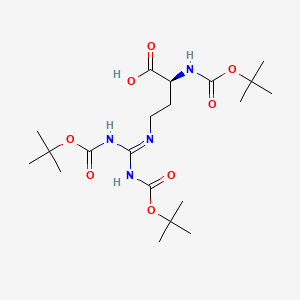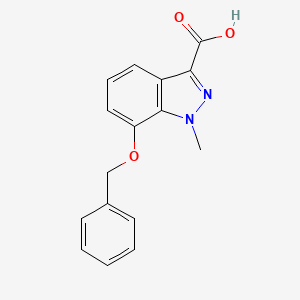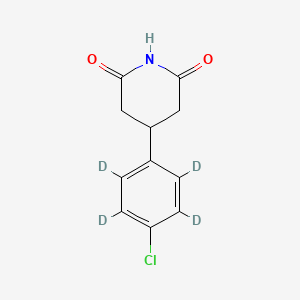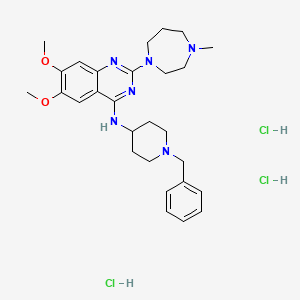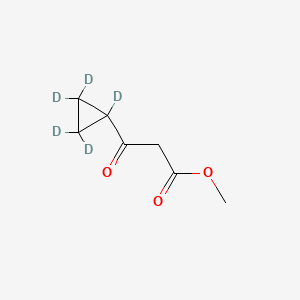
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester is a deuterated derivative of 3-Cyclopropyl-3-oxopropanoic acid. This compound is notable for its use as a reagent in the synthesis of various pharmaceuticals, including Pitavastatin. The deuterium labeling in this compound makes it particularly useful in metabolic research and other scientific applications.
准备方法
The synthesis of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester typically involves the esterification of 3-Cyclopropyl-3-oxopropanoic acid with methanol in the presence of a deuterium source. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals like Pitavastatin.
Biology: The deuterium labeling allows for the study of metabolic pathways in vivo, providing insights into biological processes.
Medicine: This compound is used in the development of drugs targeting metabolic disorders, such as obesity, by inhibiting enzymes like acetyl-CoA carboxylase.
Industry: It is employed in the production of fine chemicals and as a standard in analytical chemistry for the identification and quantification of compounds.
作用机制
The mechanism of action of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester involves its role as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is crucial in fatty acid synthesis, and its inhibition can lead to reduced lipid accumulation in cells. The molecular targets include the active site of acetyl-CoA carboxylase, where the compound binds and prevents the enzyme from catalyzing its reaction. This pathway is significant in the treatment of metabolic disorders.
相似化合物的比较
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl 3-Cyclopropyl-3-oxopropanoate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-(Cyclopropylcarbonyl)acetate: Another ester with a similar structure but different functional groups, used in organic synthesis.
β-Oxo-cyclopropanepropanoic-d5 Acid Methyl Ester: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in metabolic studies and provides distinct advantages in scientific research.
属性
IUPAC Name |
methyl 3-oxo-3-(1,2,2,3,3-pentadeuteriocyclopropyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3/i2D2,3D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWDPRXCXJDPK-WHVBSWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)CC(=O)OC)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
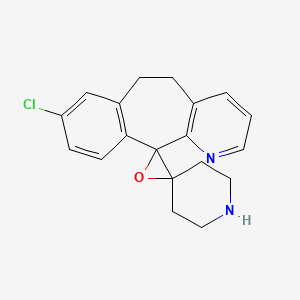
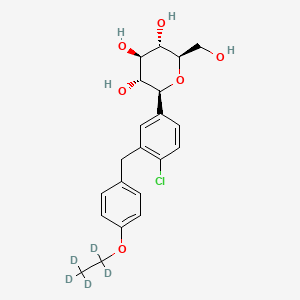
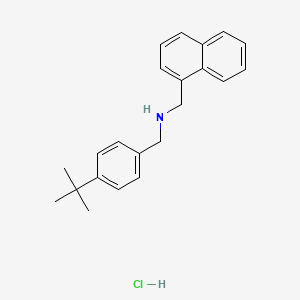
![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)
